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molecular formula C7H6ClNO2 B020561 3-Amino-2-chlorobenzoic acid CAS No. 108679-71-6

3-Amino-2-chlorobenzoic acid

Cat. No. B020561
M. Wt: 171.58 g/mol
InChI Key: IQMIVFNEHPKEAI-UHFFFAOYSA-N
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Patent
US07253154B2

Procedure details

A mixture of 3-amino-2-chlorobenzoic acid (500 mg, 2.91 mmol), conc. sulfuric acid (6 mL), and methanol (150 mL) was heated under reflux for 24 hours, and placed under reduced pressure to distill the solvent off. The residue was neutralized by addition of aqueous saturated sodium hydrogen carbonate. The neutralized mixture was extracted with toluene, dried over anhydrous magnesium sulfate, and placed under reduced pressure to distill the solvent off. There was obtained 497 mg (yield 92%) of the desired compound in the form of pale brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[NH2:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
to distill the solvent off
ADDITION
Type
ADDITION
Details
The residue was neutralized by addition of aqueous saturated sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The neutralized mixture was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distill the solvent off

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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